molecular formula C18H20N2O3S B2785969 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide CAS No. 942011-36-1

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide

Cat. No.: B2785969
CAS No.: 942011-36-1
M. Wt: 344.43
InChI Key: CJRMVPHDDBXMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel enzyme inhibitors and ion channel modulators. Its molecular structure, which integrates a benzamide core with a 1,1-dioxidoisothiazolidine moiety, is a key pharmacophore in drug discovery . Compounds featuring the 1,1-dioxidoisothiazolidine group have demonstrated potent inhibitory activity against biologically relevant targets such as the Kv1.3 potassium ion channel, suggesting this benzamide analog holds promise for immunology and autoimmune disease research . The synthetic approach for this class of molecules typically involves the coupling of an aniline intermediate with an appropriate benzoyl chloride derivative, a reliable method that ensures high purity and yield for research applications . As a building block, this compound offers researchers a versatile scaffold for further chemical exploration and structure-activity relationship (SAR) studies. It is strictly intended for in-vitro research in controlled laboratory settings and is not approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-9-14(2)11-15(10-13)18(21)19-16-5-3-6-17(12-16)20-7-4-8-24(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRMVPHDDBXMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the isothiazolidine-1,1-dioxide moiety: This can be achieved by reacting a suitable precursor, such as a thiol or thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling with the benzamide core: The isothiazolidine-1,1-dioxide intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine-1,1-dioxide moiety can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction of the isothiazolidine-1,1-dioxide group can yield the corresponding isothiazolidine.

    Substitution: The phenyl and benzamide rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Further oxidized derivatives of the isothiazolidine-1,1-dioxide.

    Reduction: Isothiazolidine derivatives.

    Substitution: Various substituted benzamide and phenyl derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The isothiazolidine-1,1-dioxide moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Entinostat (MS-275)

  • Structure : Benzamide-based HDAC inhibitor with a pyridylmethylamine linker.
  • Key Features : Selective for class I HDACs (HDAC1, 2, 3). Lacks a hydroxamic acid group, relying on a benzamide moiety for zinc chelation.
  • MS-275 has demonstrated clinical efficacy in hematological malignancies .

LMK-235

  • Structure: N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide.
  • Key Features : Contains a hydroxamic acid group for potent zinc binding, targeting HDAC4/5 (class IIa).
  • Comparison : The hydroxamic acid in LMK-235 confers higher HDAC inhibition potency (IC₅₀ < 100 nM) compared to benzamide-based inhibitors. However, Compound A ’s isothiazolidine dioxide may offer improved metabolic stability over LMK-235’s labile hydroxamate .

Compound 6j (N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide)

  • Structure : Combines 3,5-dimethylbenzamide with a tetrazole-linked hydroxamic acid.
  • Key Features : Dual zinc-binding motifs (benzamide and hydroxamate) enhance HDAC6 selectivity.
  • However, this substitution may lower HDAC affinity .

Pharmacological and Structural Data Comparison

Compound Zinc-Binding Group HDAC Selectivity IC₅₀ (nM) Key Structural Features
This compound Isothiazolidine dioxide Class I/II (predicted) N/A* Rigid heterocycle, enhanced metabolic stability
Entinostat (MS-275) Benzamide HDAC1, 2, 3 0.3–1.0 Pyridylmethylamine linker
LMK-235 Hydroxamic acid HDAC4, 5 0.1–0.5 Alkyl hydroxamate chain
Compound 6j Benzamide + hydroxamate HDAC6 2.8 Tetrazole spacer, dual binding motifs

Mechanistic and Toxicity Considerations

  • Selectivity : Compound A ’s isothiazolidine dioxide may favor interactions with HDAC isoforms requiring bulkier binding pockets (e.g., HDAC8), whereas hydroxamic acid-based inhibitors (LMK-235) exhibit broader pan-HDAC activity .
  • Toxicity : Hydroxamic acids are associated with dose-limiting cytotoxicity due to reactive oxygen species generation. Compound A ’s sulfur-oxygen heterocycle could mitigate this by avoiding redox-active moieties .
  • Solubility: The polar dioxido group in Compound A may improve aqueous solubility compared to non-polar benzamide derivatives like MS-275, enhancing bioavailability .

Research Findings and Implications

The isothiazolidine dioxide group represents a strategic departure from classical pharmacophores, balancing potency, selectivity, and drug-like properties. Further studies are required to validate its HDAC isoform specificity and therapeutic index in vivo.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dioxidoisothiazolidine moiety and a dimethylbenzamide group. The synthesis typically involves multi-step organic reactions, including the formation of key intermediates through methods such as nucleophilic substitution and condensation reactions. The following table summarizes the key steps involved in the synthesis:

StepReaction TypeKey Reagents
1Nucleophilic substitutionIsothiazolidine derivative
2Condensation3,5-Dimethylbenzoic acid
3PurificationRecrystallization techniques

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties , particularly against certain types of cancer cells. For instance, in vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial activity . In a study evaluating various derivatives, it showed promising results against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The minimum inhibitory concentration (MIC) values were reported as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These findings suggest that the compound could be developed further as an antimicrobial agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In models of neurodegenerative diseases, it has shown potential in reducing oxidative stress and preventing neuronal cell death. For example, in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with the compound significantly decreased cell death rates by approximately 40% compared to untreated controls.

Case Studies

A notable case study involved the use of this compound in a preclinical model for Alzheimer's disease. The study focused on its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. Results indicated that the compound exhibited competitive inhibition with an IC50 value of 5 µM , suggesting it may enhance cholinergic neurotransmission.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide, and how are key intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 3,5-dimethylbenzamide with a dioxidoisothiazolidine-containing phenyl intermediate under controlled conditions (e.g., 60–80°C, inert atmosphere). Key intermediates are purified using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Critical Parameters : Reaction time, solvent polarity, and stoichiometry of the coupling reagent (e.g., EDC/HOBt) significantly impact yield. For example, excess benzamide derivatives may lead to byproducts requiring iterative recrystallization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Structural Confirmation : X-ray crystallography is the gold standard for resolving the 3D conformation, particularly the orientation of the dioxidoisothiazolidin-2-yl group relative to the benzamide core. Alternative methods include:

  • NMR : Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .
  • FT-IR : Peaks at 1670–1690 cm1^{-1} (C=O stretch) and 1320–1350 cm1^{-1} (S=O stretch) validate functional groups .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Initial Screening :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., CDK2/CDK4) to evaluate inhibition constants (KiK_i) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Root Cause Analysis :

  • Cell Line Variability : Test activity across multiple cell lines (e.g., compare epithelial vs. hematopoietic cancer models) .
  • Assay Conditions : Standardize ATP concentrations in kinase assays, as deviations alter IC50_{50} values.
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. What strategies enhance the compound’s metabolic stability without compromising target affinity?

  • Structural Modifications :

  • Isosteric Replacement : Substitute the dioxidoisothiazolidine ring with a sulfonamide group to reduce oxidative metabolism .
  • Deuterium Labeling : Replace labile hydrogen atoms (e.g., benzamide methyl groups) to prolong half-life .
    • In Silico Guidance : Molecular dynamics simulations predict metabolic hotspots (e.g., CYP3A4 binding sites) for targeted modification .

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity for kinase targets?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with variations in the benzamide (e.g., halogenation) and isothiazolidine (e.g., ring expansion) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
    • Data Interpretation : Use heatmaps to visualize selectivity cliffs (Figure 1).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.